Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Description
“Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate” is a chemical compound. It belongs to a class of compounds known as 1,2,3-triazole-fused pyrazines . These compounds are obtained through a variety of synthetic routes and have found numerous applications in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,2,3-triazole-fused pyrazines involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . Several unique methods are known, particularly for the synthesis of 1,2,3-triazolo .Mechanism of Action
Target of Action
Benzyl (2-(((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that belongs to the class of triazole compounds . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system . .
Mode of Action
It is known that triazole compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Properties
IUPAC Name |
benzyl N-[2-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-2-27-17-16-23-22-14(24(16)9-8-19-17)10-20-15(25)11-21-18(26)28-12-13-6-4-3-5-7-13/h3-9H,2,10-12H2,1H3,(H,20,25)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCSSEYTIKUOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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